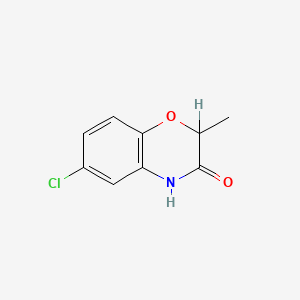

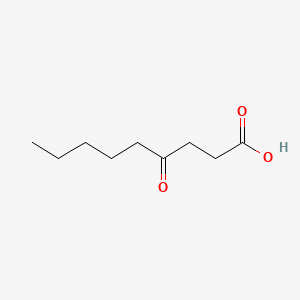

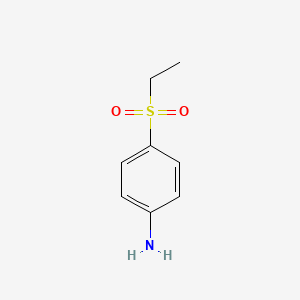

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

カタログ番号 B1294755

CAS番号:

681247-26-7

分子量: 166.22 g/mol

InChIキー: DTDZOHAJINLELT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

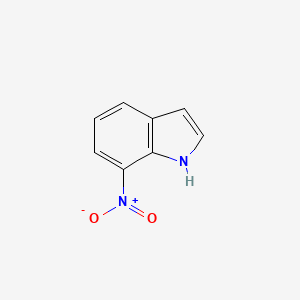

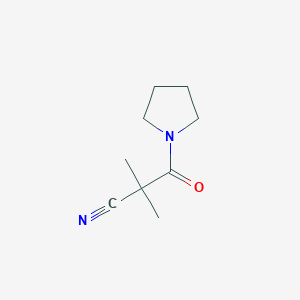

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H14N2O . It is a compound that has been studied in various scientific contexts .

Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is 1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile include a molecular weight of 166.22 . The compound is a liquid at room temperature .科学的研究の応用

Organic Synthesis Applications

- Regioselective Cycloaddition Reactions : Nitrile oxides exhibit regioselective addition to certain substrates, producing spiro-isoxazolines. This regiochemistry is influenced by steric effects and frontier orbital interactions, showcasing the compound's utility in synthesizing structurally complex molecules (Oravec et al., 1991).

- Reactivity with Diethyl Malonate : The cyclic nitrone derived from this compound reacts with diethyl malonate under basic conditions, leading to diverse functionalized derivatives. This highlights its versatility in organic transformations (Kaminsky & Lamchen, 1967).

- Synthesis of Multifunctional Derivatives : The compound serves as a precursor in the synthesis of a wide range of derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrating its utility in heterocyclic chemistry (Ali et al., 2010).

Coordination Chemistry and Material Science

- Supramolecular Complexes and Luminescence : It forms the basis for synthesizing multidentate ligands that self-assemble with silver(I) salts into supramolecular complexes with enhanced luminescent properties. This application is significant in the development of advanced materials (Jin et al., 2013).

Catalysis and Synthesis of Functionalized Molecules

- Four-Component Synthesis in Aqueous Media : It participates in four-component reactions leading to polyfunctionalized 1,4-dihydropyridine derivatives, showcasing its role in green chemistry and catalysis (Hadjebi et al., 2011).

Heterocyclic Compound Synthesis

- Enamine and Azaenamine Reactivity : It is involved in reactions forming various heterocyclic compounds, indicating its importance in synthesizing biologically relevant molecules (Abdallah, 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,2-dimethyl-3-oxo-3-pyrrolidin-1-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZOHAJINLELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C(=O)N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された